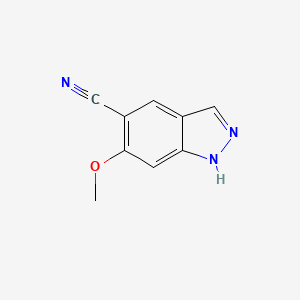
6-Methoxypyridine-3-sulfonyl chloride
概要
説明
6-Methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S . It has a molecular weight of 207.64 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C6H6ClNO3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3 . The Canonical SMILES string is COC1=NC=C(C=C1)S(=O)(=O)Cl . Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.64 g/mol . It has a computed XLogP3-AA value of 1.2, which gives an indication of its hydrophilicity and thus its solubility in water and organic solvents . It has a topological polar surface area of 64.6 Ų . The compound is a low melting crystalline solid .科学的研究の応用
Synthesis of Fused Dihydropyrimidinones
6-Methoxypyridine-3-sulfonyl chloride has been utilized as an ionic liquid in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This process, known as the Biginelli reaction, involves the one-pot three-component condensation of 6-methoxy-1-tetralone, arylaldehydes, and urea/thiourea under solvent-free conditions. The reaction is characterized by its efficiency, recyclability, and the production of analytically pure products within 10–20 minutes in excellent yields (Velpula et al., 2015).
Development of Antimicrobial Agents
This chemical has been part of the synthesis and study of 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their derivatives, showcasing reactivities towards nitrogen nucleophiles. Certain derivatives were found to exhibit significant antibacterial activities against common pathogens like E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. The structure and reactivity of these compounds were determined using various spectroscopic techniques (Mohamed, 2007).
Sulfonylation in Gossypol Synthesis
The compound has also been utilized in the stepwise sulfonylation of gossypol with tosyl chloride. This process involves using 4-methoxypyridine N-oxide and triethylamine as catalysts, allowing for selective tosylation to obtain 7,7′-ditosyloxygossypol. The study of gossypol's hydroxyl groups tosylation using spectroscopic methods such as HPLC, FT-IR, and UV-Vis spectroscopy was a critical part of this research (Dykun et al., 2021).
Catalytic Applications
Additionally, this compound has been identified in the preparation of N-sulfonic acid poly(4-vinylpyridinium) chloride. This substance has been employed as a catalyst for the efficient preparation and deprotection of 1,1-diacetates at room temperature and neat condition. The catalyst's reusability and recovery for several times add to its significance in catalytic applications (Shirini & Goli Jolodar, 2012).
Safety and Hazards
6-Methoxypyridine-3-sulfonyl chloride is classified as causing severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .
生化学分析
Biochemical Properties
6-Methoxypyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its sulfonyl chloride group, which can react with amino groups, hydroxyl groups, and thiol groups. This reactivity allows it to form stable sulfonamide, sulfonate ester, and sulfonyl thioester linkages. These interactions are crucial in the study of enzyme mechanisms and protein modifications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns. These modifications can alter cellular responses to external stimuli and affect overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to the formation of stable covalent bonds. This can result in enzyme inhibition or activation, depending on the specific site of modification. Additionally, these covalent modifications can influence gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that its effects on cellular function can persist for extended periods, with some modifications remaining stable for weeks or even months. The stability and persistence of these effects can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively modify specific proteins and enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a small increase in dosage can result in a disproportionate increase in toxicity. These findings highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modify enzymes involved in key metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, the compound can inhibit enzymes in the glycolytic pathway, resulting in altered glucose metabolism. These modifications can have downstream effects on energy production and cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, binding to transport proteins can facilitate its uptake into cells, while interactions with intracellular proteins can direct its distribution to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles or cellular compartments, where it can exert its effects. For example, modifications that target the compound to the nucleus can influence gene expression, while localization to the mitochondria can affect energy metabolism. Understanding these localization mechanisms is crucial for elucidating the compound’s overall biological activity .
特性
IUPAC Name |
6-methoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLIVJOTRYWHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625047 | |
| Record name | 6-Methoxypyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312300-42-8 | |
| Record name | 6-Methoxy-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312300-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxypyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHOXYPYRIDINE-3-SULPHONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1370856.png)




